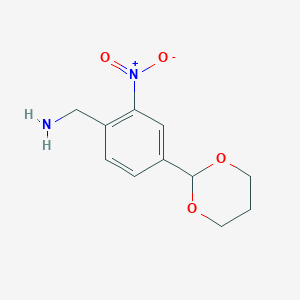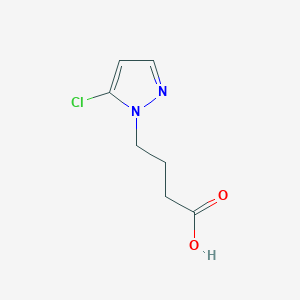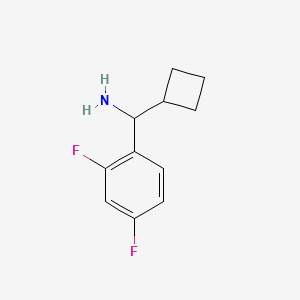
3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid is a synthetic organic compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, along with the phenyl and methoxy groups, imparts unique chemical properties that make it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid typically involves the formation of the azetidine ring followed by functionalization to introduce the methoxy and phenyl groups. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to minimize environmental impact.
化学反応の分析
Types of Reactions
3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3-(3-Hydroxyazetidin-1-yl)-2-phenylpropanoic acid.
Reduction: Formation of a more saturated azetidine derivative.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The azetidine ring may play a role in binding to enzymes or receptors, while the phenyl and methoxy groups could influence the compound’s overall activity and selectivity. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
3-(3-Hydroxyazetidin-1-yl)-2-phenylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Methoxyazetidin-1-yl)-2-phenylbutanoic acid: Similar structure but with an additional carbon in the propanoic acid chain.
3-(3-Methoxyazetidin-1-yl)-2-phenylacetic acid: Similar structure but with a shorter acetic acid chain.
Uniqueness
3-(3-Methoxyazetidin-1-yl)-2-phenylpropanoic acid is unique due to the combination of the azetidine ring with the methoxy and phenyl groups. This specific arrangement imparts distinct chemical properties, such as increased stability and potential biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
3-(3-methoxyazetidin-1-yl)-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-11-7-14(8-11)9-12(13(15)16)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,16) |
InChIキー |
YOPNICOTZKGFOA-UHFFFAOYSA-N |
正規SMILES |
COC1CN(C1)CC(C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)



![2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B15227095.png)
![7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)




